molecular formula C12H19NO B181779 2-(1-adamantyl)acetamide CAS No. 19026-73-4

2-(1-adamantyl)acetamide

Cat. No.: B181779
CAS No.: 19026-73-4
M. Wt: 193.28 g/mol
InChI Key: BWHDTKLVHSIHSQ-UHFFFAOYSA-N
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Description

2-(1-adamantyl)acetamide, also known as 2-(Adamantan-1-yl)acetamide, is a compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by its unique tricyclic structure, which includes three interconnected cyclohexane rings. It is a derivative of adamantane, a well-known polycyclic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-adamantyl)acetamide typically involves the reaction of adamantane with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 2-(1-adamantyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1-adamantyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tricyclic structure allows it to fit into hydrophobic pockets of proteins, influencing their activity .

Comparison with Similar Compounds

Uniqueness: 2-(1-adamantyl)acetamide is unique due to its acetamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

19026-73-4

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(1-adamantyl)acetamide

InChI

InChI=1S/C12H19NO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H2,13,14)

InChI Key

BWHDTKLVHSIHSQ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)N

Key on ui other cas no.

19026-73-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Adamantaneacetic acid (11.7 g, 0.06 mole) was dissolved in N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (13.4 g, 0.06 mole) during which time a highly exothermic reaction occurred. The reaction mixture was allowed to cool to room temperature and cold aqueous ammonia (250 ml) was added slowly. The 1-adamantaneacetamide was isolated as described in example 1 to yield 10.5 g, 90.6 %; mp 173.6-174.0° C. The analytical sample was recrystallized from cyclohexane and sublimed. Anal. Calcd. for C12H19NO: C, 74.63; H, 9.89; N, 7.25. Found: C, 74.36; H, 9.84; N, 7.15.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

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